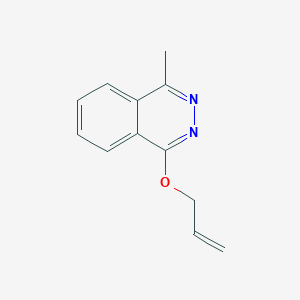

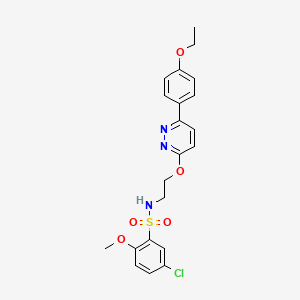

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MVE-2 and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Efficient Synthesis Methods

An Efficient One‐Pot, Four‐Component Synthesis : Derivatives of phthalazine, including those related to 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine, have been synthesized through efficient methods. For instance, a study detailed the synthesis of {[(1H‐1,2,3‐Triazol‐4‐yl)methoxy]phenyl}‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐dione derivatives via a one-pot, four-component condensation reaction. This showcases the compound's utility in facilitating streamlined synthetic routes for complex molecules (Torkian et al., 2011).

Anticancer Activities

Novel Anticancer Derivatives : Research into phthalazine derivatives has also led to the development of compounds with significant anticancer activities. A series of 1,4-disubstituted phthalazines were synthesized and showed higher activity than cisplatin in vitro against cancer cell lines, demonstrating the potential of phthalazine derivatives in oncology (Juan Li et al., 2006).

Herbicidal Applications

Acetohydroxyacid Synthase Inhibitors : Phthalazin-1(2H)-one derivatives have been designed as inhibitors of acetohydroxyacid synthase (AHAS), showcasing herbicidal activity. These compounds exhibited broad-spectrum and high herbicidal activities against various weeds, highlighting the agricultural applications of phthalazine derivatives (Yuan-Xiang Li et al., 2006).

Antimicrobial and Antifungal Properties

Antimicrobial and Antifungal Derivatives : The synthesis of phthalazin-1(2H)-one derivatives has been pursued for their antimicrobial activities. For example, compounds have been designed with notable antimicrobial and antifungal properties against a range of bacteria and fungi strains, which could lead to new therapeutic agents (A. M. Sridhara et al., 2010).

Anticonvulsant Activity

Potent Anticonvulsant Derivatives : The exploration of phthalazine derivatives has extended into the development of compounds with anticonvulsant activity. This research could inform the design of new treatments for epilepsy and other seizure disorders, underscoring the medical significance of phthalazine derivatives (S. Grasso et al., 2000).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is VEGFR-2, a receptor involved in angiogenesis . This receptor plays a crucial role in the growth and development of new blood vessels, which is a key process in the progression of diseases such as cancer .

Mode of Action

This compound: interacts with its target, VEGFR-2, inhibiting its activity . This inhibition disrupts the signaling pathways that promote angiogenesis, leading to a decrease in the growth and spread of cancer cells .

Biochemical Pathways

The inhibition of VEGFR-2 by This compound affects several biochemical pathways. Primarily, it disrupts the VEGF signaling pathway, which is responsible for the proliferation and migration of endothelial cells, leading to angiogenesis . By inhibiting this pathway, the compound can effectively reduce the formation of new blood vessels, thereby limiting the supply of nutrients to cancer cells .

Pharmacokinetics

The ADME properties of This compound Similar phthalazine derivatives have been reported to show good admet profiles . This suggests that This compound may also have favorable absorption, distribution, metabolism, and excretion properties, contributing to its bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of angiogenesis. By blocking the activity of VEGFR-2, the compound prevents the formation of new blood vessels. This can lead to a reduction in tumor growth and metastasis, as the cancer cells are deprived of the nutrients they need to proliferate .

properties

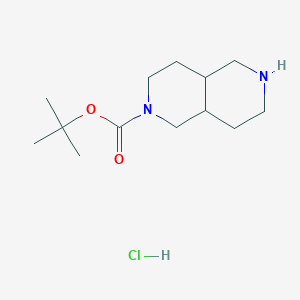

IUPAC Name |

1-methyl-4-prop-2-enoxyphthalazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-3-8-15-12-11-7-5-4-6-10(11)9(2)13-14-12/h3-7H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKIYGSBBMQHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)

![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)

![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)

![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)

![(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2696409.png)